![molecular formula C3H8N2O4S B3199144 2-[Methyl(sulfamoyl)amino]acetic acid CAS No. 1016775-64-6](/img/structure/B3199144.png)
2-[Methyl(sulfamoyl)amino]acetic acid
Overview
Description
“2-[Methyl(sulfamoyl)amino]acetic acid” is also known as N-Methyl-N-sulfamoylglycine . It has a molecular formula of C3H8N2O4S . The average mass is 168.172 Da and the monoisotopic mass is 168.020477 Da .
Molecular Structure Analysis
The molecular structure of “2-[Methyl(sulfamoyl)amino]acetic acid” is represented by the formula C3H8N2O4S . More detailed structural information might be available in specialized chemical databases or publications.Chemical Reactions Analysis
Amines, such as “2-[Methyl(sulfamoyl)amino]acetic acid”, can serve as nucleophiles and react with various electrophiles . They can also react with sulfonyl groups to form sulfonamides .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with organic halides or triflates. The broad application of SM coupling arises from the exceptionally mild and functional group-tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes . In this context, 2-[Methyl(sulfamoyl)amino]acetic acid can serve as a boron reagent in SM coupling reactions.
Anti-Inflammatory Agents
Research has explored the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, including those containing the 2-[Methyl(sulfamoyl)amino]acetic acid moiety. These compounds were evaluated for their inhibitory effects against immune-induced nitric oxide (NO) generation. The anti-inflammatory potential of this class of derivatives warrants further investigation .
Medicinal Chemistry
Borinic acids and their chelate derivatives, including 2-[Methyl(sulfamoyl)amino]acetic acid , play a role in medicinal chemistry. These compounds are used in cross-coupling reactions and catalysis. Their unique properties make them valuable building blocks for drug discovery and development .
properties
IUPAC Name |
2-[methyl(sulfamoyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O4S/c1-5(2-3(6)7)10(4,8)9/h2H2,1H3,(H,6,7)(H2,4,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEQDXXIWIODFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(sulfamoyl)amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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